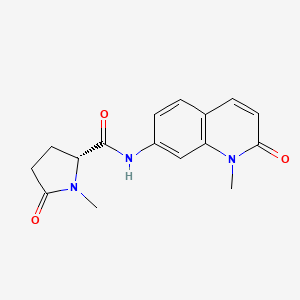![molecular formula C16H14F3N3O B7347504 6-(difluoromethyl)-N-[3-(2-fluorophenyl)cyclobutyl]pyrimidine-4-carboxamide](/img/structure/B7347504.png)
6-(difluoromethyl)-N-[3-(2-fluorophenyl)cyclobutyl]pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethyl)-N-[3-(2-fluorophenyl)cyclobutyl]pyrimidine-4-carboxamide is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of several enzymes and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 6-(Difluoromethyl)-N-[3-(2-fluorophenyl)cyclobutyl]pyrimidine-4-carboxamide involves the inhibition of specific enzymes. This compound binds to the active site of these enzymes, preventing their activity. The inhibition of these enzymes leads to a decrease in the production of certain metabolites, which can have a therapeutic effect in certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzymes that are inhibited. Inhibition of the enzymes involved in cholesterol and fatty acid biosynthesis can lead to a decrease in the levels of these metabolites, which can have a therapeutic effect in diseases such as hypercholesterolemia and obesity. Inhibition of protein kinase CK2 can lead to a decrease in cell proliferation and survival, which can be beneficial in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(Difluoromethyl)-N-[3-(2-fluorophenyl)cyclobutyl]pyrimidine-4-carboxamide in lab experiments include its potency and specificity for certain enzymes. This compound can be used to study the role of specific enzymes in various diseases and can be a valuable tool in drug discovery. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the study of 6-(Difluoromethyl)-N-[3-(2-fluorophenyl)cyclobutyl]pyrimidine-4-carboxamide. One direction is the study of its potential therapeutic effects in diseases such as cancer, hypercholesterolemia, and obesity. Another direction is the development of more potent and specific inhibitors of the enzymes targeted by this compound. Furthermore, the study of the pharmacokinetics and pharmacodynamics of this compound can lead to a better understanding of its potential clinical applications.
Méthodes De Synthèse
The synthesis of 6-(Difluoromethyl)-N-[3-(2-fluorophenyl)cyclobutyl]pyrimidine-4-carboxamide involves several steps. The first step is the preparation of 3-(2-fluorophenyl)cyclobutanone, which is then reacted with 2,2-difluoroethylamine to form the corresponding amine. The amine is then reacted with 4-cyanopyrimidine to form the desired compound. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
6-(Difluoromethyl)-N-[3-(2-fluorophenyl)cyclobutyl]pyrimidine-4-carboxamide has been used in various scientific research applications. It has been shown to be a potent inhibitor of several enzymes, including the protein kinase CK2, and the enzymes involved in the biosynthesis of cholesterol and fatty acids. This compound has also been studied in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
6-(difluoromethyl)-N-[3-(2-fluorophenyl)cyclobutyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O/c17-12-4-2-1-3-11(12)9-5-10(6-9)22-16(23)14-7-13(15(18)19)20-8-21-14/h1-4,7-10,15H,5-6H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAKSEOPEYXTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)C2=NC=NC(=C2)C(F)F)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(5-fluoropyridin-3-yl)piperazin-1-yl]-[(2S,3S)-3-methyl-1,4-dioxan-2-yl]methanone](/img/structure/B7347424.png)

![(2R,3R)-3-methyl-N-[1-(3-methylphenyl)-5-propylpyrazol-4-yl]-1,4-dioxane-2-carboxamide](/img/structure/B7347447.png)
![N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-4-methoxy-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7347461.png)
![(6-methoxypyrimidin-4-yl)-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]methanone](/img/structure/B7347468.png)
![[6-(difluoromethyl)pyrimidin-4-yl]-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]methanone](/img/structure/B7347472.png)
![N-[(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-6-methoxypyrimidine-4-carboxamide](/img/structure/B7347477.png)
![(2R)-1-methyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7347480.png)

![5-cyclopropyl-N-[(1R,2S)-2-(4-methoxyphenyl)cyclopropyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7347499.png)
![(2S,3S)-3-methyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]-1,4-dioxane-2-carboxamide](/img/structure/B7347503.png)
![1-ethyl-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]triazole-4-carboxamide](/img/structure/B7347521.png)
![(2R)-N-[(3-chloro-4-ethoxyphenyl)methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B7347526.png)
![(2-methoxypyrimidin-4-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7347530.png)